molecular formula C21H22N2O3 B2651078 (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide CAS No. 465513-43-3

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2651078
CAS RN: 465513-43-3
M. Wt: 350.418
InChI Key: BOWLOJOTNOJANA-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of amide derivatives. It is a yellowish powder with a molecular formula of C23H25N2O3 and a molecular weight of 387.46 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to selectively inhibit protein tyrosine phosphatases, which play a crucial role in regulating cell growth, differentiation, and survival. This compound also inhibits phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide are diverse and depend on the specific target enzyme or signaling pathway. Inhibition of protein tyrosine phosphatases can lead to the activation of various intracellular signaling pathways, which can affect cell growth, differentiation, and survival. Inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels, which can affect various physiological processes such as smooth muscle relaxation, platelet aggregation, and insulin secretion.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide in lab experiments include its potent inhibitory activity, selectivity, and potential applications in various fields. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and the need for specialized equipment and expertise.

Future Directions

There are many future directions for the study of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide. One potential area of research is the development of more efficient and selective synthesis methods. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the study of its mechanism of action and its effects on various signaling pathways can provide valuable insights into the regulation of cellular processes.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be achieved using various methods. One common method involves the reaction between 2-ethoxybenzoyl chloride and 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a base to yield the final product.

Scientific Research Applications

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein tyrosine phosphatases and phosphodiesterases. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-25-20-12-8-6-10-18(20)23-21(24)17(14-22)13-16-9-5-7-11-19(16)26-15(2)3/h5-13,15H,4H2,1-3H3,(H,23,24)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWLOJOTNOJANA-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide

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